CID 132389078
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Overview
Description
The compound with the identifier “CID 132389078” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
CID 132389078 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions could utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 132389078 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, the compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, this compound could be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 132389078 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific structure and properties of the compound. Understanding the mechanism of action is crucial for determining its potential therapeutic applications and for predicting any possible side effects.
Comparison with Similar Compounds
CID 132389078 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For example, compounds with similar molecular frameworks or those that undergo similar types of chemical reactions could be considered. The comparison would involve analyzing the differences in their chemical properties, reactivity, and potential applications. This helps in understanding the distinct advantages or limitations of this compound in various contexts.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
InChI |
InChI=1S/C15H26N2O4S/c1-5-6-9-16-22(19,20)11-12-7-8-13(10-12)17-14(18)21-15(2,3)4/h6,12-13,16H,1,7-11H2,2-4H3,(H,17,18)/t12-,13+/m0/s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSHMFYOWXKVEA-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)NCC=C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)NCC=C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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